6-Bromo-1,2,3,4-tetrahydroisoquinoline

ASIC3 Pain Ion channel

Choose 6-Bromo-1,2,3,4-tetrahydroisoquinoline for D1 dopamine receptor antagonist programs due to superior binding affinity over hydroxy-substituted variants. This 6-bromo isomer is essential for synthesizing ERK1/2 kinase inhibitors and LXR modulators. Unlike the 7-bromo or 6-chloro analogs, this specific scaffold is required for target selectivity in your oncology and metabolic disorder research.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 226942-29-6
Cat. No. B1287784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS226942-29-6
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
InChIKeyURDGCPQHZSDBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6) Procurement and Research Baseline


6-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6) is a brominated heterocyclic building block with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol . The compound features a bromine substituent at the 6-position of the saturated tetrahydroisoquinoline scaffold, with a predicted pKa of 9.26 ± 0.20 and a boiling point of approximately 283°C . It serves primarily as a versatile intermediate for medicinal chemistry programs, including the synthesis of ERK 1/2 kinase inhibitors and LXR modulators .

Why Generic Substitution Fails for 6-Bromo-1,2,3,4-tetrahydroisoquinoline in Research Applications


Within the tetrahydroisoquinoline class, substitution position and halogen identity profoundly influence biological activity profiles, making generic substitution untenable. The 6-bromo substitution pattern confers distinct pharmacological properties that cannot be replicated by 7-bromo, 6-chloro, or unsubstituted analogs. For example, 7- and 8-halo substituted tetrahydroisoquinolines are characterized as inhibitors of phenylethanolamine N-methyltransferase, a target distinct from those engaged by the 6-bromo scaffold [1]. Additionally, within the 1-phenyl tetrahydroisoquinoline series, the 6-bromo analog demonstrates D1 dopamine receptor binding affinity comparable to the 6-chloro analog, whereas 6,7-dihydroxy substitution yields significantly reduced affinity [2]. Positional isomerism and halogen identity thus dictate both target selectivity and potency magnitude.

Quantitative Evidence Guide for 6-Bromo-1,2,3,4-tetrahydroisoquinoline Differentiation


ASIC3 Inhibition Potency of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

6-Bromo-1,2,3,4-tetrahydroisoquinoline exhibits measurable inhibition of human acid-sensing ion channel 3 (ASIC3) with an IC₅₀ of 701,000 nM as determined by manual patch-clamp electrophysiology in HEK293 cells [1]. This represents a baseline inhibitory activity for the unsubstituted 6-bromo scaffold, providing a reference point for future analog development targeting ASIC3-mediated pain pathways.

ASIC3 Pain Ion channel Electrophysiology

D1 Dopamine Receptor Affinity: 6-Bromo vs. 6-Chloro and 6,7-Dihydroxy Analogs

In a comparative study of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor antagonists, the 6-bromo-1-phenyltetrahydroisoquinoline analog (compound 2) demonstrated D1 binding affinity comparable to that of the previously reported 6-chloro analog (compound 6) when assessed by competition for [³H]SCH23390 binding sites in rat striatal membranes [1]. In contrast, the 6,7-dihydroxy analog (compound 5) exhibited significantly lower D1 affinity, while 6-monohydroxy and 7-monohydroxy analogs lacked significant affinity entirely [1].

Dopamine D1 receptor CNS Antagonist Structure-activity relationship

DNase I Inhibitory Activity Across 24 THIQ Derivatives: Contextual Positioning

An in vitro assessment of 24 1,2,3,4-tetrahydroisoquinoline derivatives for DNase I inhibitory properties identified four compounds with IC₅₀ values below 200 μM, with the most potent being 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one exhibiting an IC₅₀ of 134.35 ± 11.38 μM [1]. While 6-bromo-1,2,3,4-tetrahydroisoquinoline was not among the most potent inhibitors in this specific assay, this class-level data establishes the THIQ scaffold as a viable core for DNase I inhibitor development and provides a benchmark against which future 6-bromo-substituted derivatives can be quantitatively compared.

DNase I Enzyme inhibition Tetrahydroisoquinoline In vitro

Commercial Purity Specifications Across Multiple Suppliers

Commercially available 6-bromo-1,2,3,4-tetrahydroisoquinoline is supplied with documented purity specifications. Thermo Scientific (Alfa Aesar) offers the compound at 95% purity . AK Scientific supplies the compound at >97% purity as determined by GC . AChemBlock lists the compound at 97% purity . These purity levels are consistent with research-grade building block standards and provide procurement decision-makers with verifiable quality metrics.

Purity Quality control Procurement Building block

6-Bromo-1,2,3,4-tetrahydroisoquinoline: Evidence-Backed Research and Industrial Application Scenarios


D1 Dopamine Receptor Antagonist Development Using 6-Bromo Scaffold

Researchers developing D1 dopamine receptor antagonists should prioritize 6-bromo-1,2,3,4-tetrahydroisoquinoline as a core scaffold based on its demonstrated D1 receptor binding affinity comparable to the 6-chloro analog, with both outperforming hydroxy-substituted variants in competition binding assays using rat striatal membranes [1]. The bromine substituent further enables palladium-catalyzed cross-coupling reactions for late-stage diversification, a synthetic advantage not afforded by the chloro analog.

Synthesis of ERK 1/2 Kinase Inhibitors for Oncology Research

6-Bromo-1,2,3,4-tetrahydroisoquinoline serves as a key pharmaceutical intermediate for the preparation of ERK 1/2 kinase inhibitors, which are under investigation for cancer therapy . Patent literature explicitly cites this compound as a building block for ERK 1/2 inhibitors, positioning it as a procurement priority for oncology-focused medicinal chemistry programs.

Synthetic Precursor for DNase I Inhibitor Optimization Programs

Given the established DNase I inhibitory activity of substituted tetrahydroisoquinoline derivatives, with the most potent analog achieving an IC₅₀ of 134.35 ± 11.38 μM [2], 6-bromo-1,2,3,4-tetrahydroisoquinoline is a rational starting material for synthesizing and optimizing new DNase I inhibitors. The 6-bromo position provides a site for introducing diverse substituents to systematically explore structure-activity relationships and improve upon the current class benchmark.

LXR Modulator Synthesis for Metabolic Disease Research

This compound is utilized as an intermediate in the synthesis of LXR (liver X receptor) modulators , which are therapeutic targets for metabolic disorders including atherosclerosis and diabetes. The 6-bromo substitution pattern is specifically required for the synthetic route to these modulators, making this compound a necessary procurement item for laboratories engaged in LXR-targeted drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.